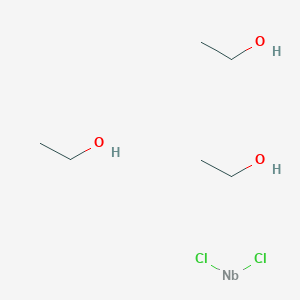
Copper;indium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-indium compounds, particularly copper-indium alloys, are of significant interest due to their unique physical and chemical properties. These compounds are often used in various industrial applications, including electronics and photovoltaics. Copper-indium alloys form intermetallic compounds that exhibit unique characteristics, making them valuable in specialized applications .
Vorbereitungsmethoden
Copper-indium compounds can be synthesized through various methods. One common method involves the elemental deposition of copper and indium layers, followed by a compound formation process. This method does not involve the use of hazardous gases and results in the formation of copper-indium compounds with proper stoichiometry and grain sizes . Industrial production methods often involve high-temperature processes to ensure the formation of desired intermetallic phases .
Analyse Chemischer Reaktionen
Copper-indium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the selenization of copper-indium layers to form copper-indium diselenide involves a reaction with hydrogen selenide gas at elevated temperatures . Common reagents used in these reactions include hydrogen selenide and other chalcogenides. The major products formed from these reactions are often intermetallic compounds with unique structural properties .
Wissenschaftliche Forschungsanwendungen
Copper-indium compounds have a wide range of scientific research applications. In the field of photovoltaics, copper-indium gallium selenide (CIGS) solar cells have gained significant attention due to their high efficiency and stability . These compounds are also used in the electronics industry as lead-free solders and in the production of thin-film transistors . Additionally, copper-indium compounds are being explored for their potential use in biomedical applications, including drug delivery and imaging .
Wirkmechanismus
The mechanism of action of copper-indium compounds involves their interaction with various molecular targets and pathways. For example, in photovoltaic applications, copper-indium compounds act as efficient light absorbers, converting sunlight into electrical energy through the generation of electron-hole pairs . In biomedical applications, these compounds can interact with cellular components, leading to targeted drug delivery and imaging .
Vergleich Mit ähnlichen Verbindungen
Copper-indium compounds can be compared with other similar compounds, such as copper-gallium and copper-silver alloys. While copper-gallium compounds also exhibit unique properties, copper-indium compounds are often preferred for their superior stability and efficiency in photovoltaic applications . Copper-silver alloys, on the other hand, are commonly used in electronics due to their excellent electrical conductivity . The unique combination of properties in copper-indium compounds makes them valuable in a wide range of applications.
Similar Compounds::- Copper-gallium compounds
- Copper-silver alloys
- Indium-tin compounds
Eigenschaften
CAS-Nummer |
12053-87-1 |
|---|---|
Molekularformel |
CuIn |
Molekulargewicht |
178.36 g/mol |
IUPAC-Name |
copper;indium |
InChI |
InChI=1S/Cu.In |
InChI-Schlüssel |
HVMJUDPAXRRVQO-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



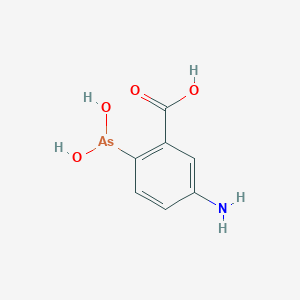
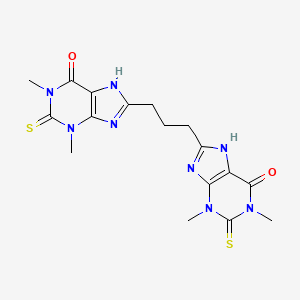
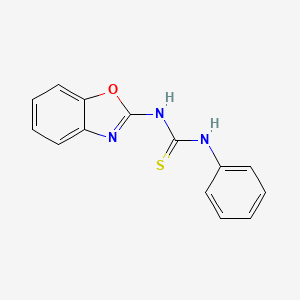

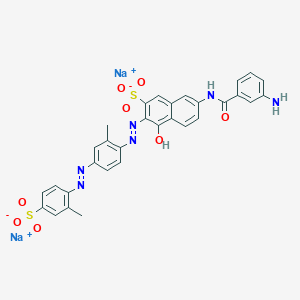
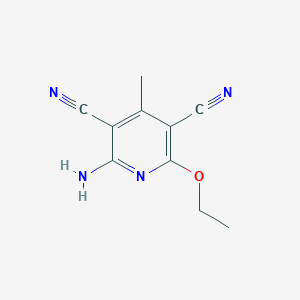
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
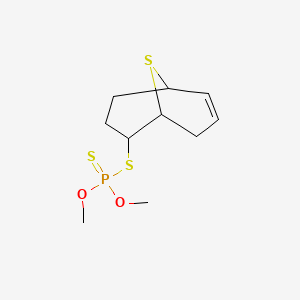
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)


